molecular formula C20H23N5O4S B12130040 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide CAS No. 842971-65-7

2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B12130040
CAS No.: 842971-65-7
M. Wt: 429.5 g/mol
InChI Key: CMKVFQJEVMTNIP-UHFFFAOYSA-N
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Description

Acetamide, 2-[[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(3,5-dimethoxyphenyl)- is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of Acetamide, 2-[[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(3,5-dimethoxyphenyl)- involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol with N-(3,5-dimethoxyphenyl)acetamide under controlled conditions. The reaction typically requires the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate and yield. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness .

Chemical Reactions Analysis

Acetamide, 2-[[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(3,5-dimethoxyphenyl)- undergoes various chemical reactions, including:

Scientific Research Applications

Acetamide, 2-[[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(3,5-dimethoxyphenyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Acetamide, 2-[[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(3,5-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind with high affinity to multiple receptors and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biological processes, resulting in the compound’s antimicrobial, antifungal, and antiviral effects. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Acetamide, 2-[[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(3,5-dimethoxyphenyl)- can be compared with other similar compounds, such as:

    1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities, including antimicrobial and antifungal properties.

    Phenylacetamide derivatives: These compounds have a similar acetamide group and phenyl ring, contributing to their biological activities.

    Ethoxyphenyl derivatives:

Properties

CAS No.

842971-65-7

Molecular Formula

C20H23N5O4S

Molecular Weight

429.5 g/mol

IUPAC Name

2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C20H23N5O4S/c1-4-29-15-7-5-13(6-8-15)19-23-24-20(25(19)21)30-12-18(26)22-14-9-16(27-2)11-17(10-14)28-3/h5-11H,4,12,21H2,1-3H3,(H,22,26)

InChI Key

CMKVFQJEVMTNIP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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